molecular formula C22H24FN3O3 B11041203 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11041203
M. Wt: 397.4 g/mol
InChI Key: MRJKGESTADYIBK-UHFFFAOYSA-N
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Description

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Derivative: The reaction between 2-fluorophenylamine and piperazine in the presence of a suitable solvent and catalyst forms the 4-(2-fluorophenyl)piperazine intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methoxybenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structure and biological activity.

    Biology: Studied for its interactions with biological targets, including receptors and enzymes.

    Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular docking have provided insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one
  • 4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Uniqueness

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C22H24FN3O3/c1-29-18-8-6-17(7-9-18)26-15-16(14-21(26)27)22(28)25-12-10-24(11-13-25)20-5-3-2-4-19(20)23/h2-9,16H,10-15H2,1H3

InChI Key

MRJKGESTADYIBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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